Product packaging for (4S)-3,4-dihydro-2H-1-benzopyran-4-ol(Cat. No.:CAS No. 132561-36-5)

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2536668
CAS No.: 132561-36-5
M. Wt: 150.177
InChI Key: MGSHXMOLUWTMGP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the organic class known as benzopyrans, specifically a chromanol . This core structure is a versatile building block in medicinal and organic chemistry. The carbon at the 4-position is a stereocenter, and the specified (4S)-enantiomer provides a specific three-dimensional configuration that is critical for targeted interactions in biological systems . The unique electronic and steric properties of the benzopyran core make it a privileged scaffold in drug discovery. Researchers value this chiral chromanol for its potential as a synthetic intermediate in constructing more complex molecules for pharmaceutical development . For example, closely related benzopyran derivatives have been identified as potent and selective small-molecule inhibitors, such as of the IKACh channel, highlighting the potential of this chemical class in developing new antiarrhythmic agents . Similarly, other derivatives have been investigated for their antioxidant properties and multi-target mechanisms of action in traditional medicine research . The specific stereochemistry of your product is of paramount importance, as biological systems often interact differently with each enantiomer, a key consideration in the development of modern single-enantiomer drugs . This product is intended for research applications as a chemical synthon and building block only. It is not for diagnostic or therapeutic uses. For Research Use Only. Not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B2536668 (4S)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 132561-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Benzopyran Scaffold in Medicinal and Organic Chemistry

The benzopyran ring system, formed by the fusion of a benzene (B151609) ring and a pyran ring, is a foundational structure in a vast number of natural and synthetic compounds. google.com In the field of medicinal chemistry, it is often referred to as a "privileged scaffold" due to its recurring presence in molecules that exhibit a wide range of biological activities. mdpi.com The structural and physicochemical properties of the benzopyran core allow it to interact with a diverse array of cellular targets, making it a key component in drug discovery and development. rotachrom.com

The versatility of the benzopyran scaffold is demonstrated by its presence in numerous FDA-approved drugs and clinical candidates. researchgate.net For instance, Warfarin, an anticoagulant, is built upon a benzo-α-pyrone (coumarin) nucleus, while drugs like Cromoglic acid, used for asthma treatment, contain a benzo-γ-pyrone (chromone) structure. researchgate.net The broad spectrum of pharmacological properties associated with benzopyran derivatives includes anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antidiabetic activities. mdpi.comrotachrom.com This wide-ranging bioactivity has spurred considerable research into the synthesis of novel benzopyran-based compounds with diverse therapeutic profiles. mdpi.comtezu.ernet.in

PropertyValue
IUPAC Name (4S)-3,4-dihydro-2H-1-benzopyran-4-ol
Other Names (S)-4-Chromanol, (4S)-Chroman-4-ol
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
CAS Number 1481-93-2 (for achiral Chroman-4-ol)

Importance of Chiral Dihydrobenzopyranols As Stereodefined Structures

Chirality, or the "handedness" of a molecule, is a critical factor in pharmaceutical science. mdpi.com The physiological environment of the human body is inherently chiral, composed of enantiomerically pure amino acids, sugars, and nucleic acids. Consequently, the different enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. researchgate.net One enantiomer may produce the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). researchgate.net Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in drug development. researchgate.netmdpi.com

Chiral dihydrobenzopyranols, such as (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, are valuable as stereodefined building blocks. Their pre-defined three-dimensional structure allows them to be used in asymmetric synthesis to construct more complex chiral molecules with a high degree of stereochemical control. researchgate.net This avoids the often difficult and costly process of separating enantiomers at a later stage in a synthetic sequence. The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry, with approaches including the use of chiral catalysts and biocatalysis. researchgate.netgoogle.com Dihydrobenzopyran derivatives, in particular, are valuable intermediates for synthesizing pharmaceuticals, dyes, and crop protection agents. nih.gov

Research Landscape and Potential of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. airitilibrary.comamazonaws.com For this compound, the analysis begins by identifying the key functional groups and stereocenter.

A primary disconnection is the C4-hydroxyl group, which simplifies the target molecule to a prochiral intermediate, 2H-chromen-4(3H)-one (chroman-4-one). This transformation, a functional group interconversion (FGI), highlights that a key step in the synthesis will be the enantioselective reduction of the ketone to establish the (S)-stereochemistry at the C-4 position.

A further disconnection involves breaking the heterocyclic pyran ring. Two main bond cleavages can be considered:

C-O Ether Bond Disconnection: Cleavage of the aryl ether bond (C-O-C) leads to a substituted phenol (B47542) and a three-carbon chain with reactive functional groups at both ends, such as a 3-halopropanoic acid derivative. The subsequent intramolecular Williamson ether synthesis would form the pyran ring.

C-C Bond Disconnection: A disconnection of the C2-C3 or C3-C4 bond can be envisioned. A more common approach is a disconnection that traces back to a phenol and an α,β-unsaturated carbonyl compound. This suggests a Michael addition of the phenol followed by an intramolecular cyclization, a common strategy for forming six-membered heterocyclic rings.

These disconnections reveal that the synthesis can be approached by first constructing the core benzopyran ring system, specifically a chroman-4-one intermediate, followed by the stereoselective introduction of the C-4 hydroxyl group.

Classical Synthetic Routes to Dihydrobenzopyranol Systems

Classical approaches to dihydrobenzopyranol systems primarily focus on the initial construction of the benzopyran ring followed by functionalization.

The formation of the benzopyran ring is the cornerstone of the synthesis. This is typically achieved through intramolecular cyclization reactions, where a suitably substituted phenolic compound undergoes ring closure.

The choice of starting materials is critical and dictates the specific reaction conditions required for efficient cyclization.

Phenol Compounds: Phenols are the most common starting materials for benzopyran synthesis. algoreducation.comvaia.com A widely used method involves the reaction of a phenol with an α,β-unsaturated acid or aldehyde. For the synthesis of the chroman-4-one precursor, phenols can be reacted with acrylic acid or its derivatives. This reaction often proceeds via a Michael addition of the phenolic oxygen to the unsaturated system, followed by an intramolecular Friedel-Crafts acylation to close the ring.

Fluorinated Benzene (B151609) Derivatives: While less common as direct starting materials for the benzopyran core itself, fluorinated benzene derivatives can be used to synthesize fluorinated phenols. The presence of fluorine atoms can influence the electronic properties and aromaticity of the benzene ring, potentially affecting the reactivity and regioselectivity of the cyclization step. researchgate.net

Gamma-Butyrolactone (GBL) Compounds: GBL is a versatile precursor in organic synthesis. wikipedia.orgnih.gov It can be used as a four-carbon building block. In the context of benzopyran synthesis, a derivative of γ-butyrolactone could potentially be used to construct the pyran ring. For instance, a reaction between a phenoxide and a suitably activated GBL derivative could lead to an intermediate that, upon cyclization, forms the dihydrobenzopyranone ring. The industrial production of GBL often involves the dehydrogenation of 1,4-butanediol. wikipedia.orggoogle.com

The table below summarizes various starting materials and conditions for forming benzopyran systems.

Starting Material 1Starting Material 2Catalyst/ReagentConditionsProduct Type
PhenolAcrylic AcidPolyphosphoric acid (PPA)HeatingChroman-4-one
Substituted PhenolCinnamaldehydeMorpholine, AcidMethanol (B129727)2-Morpholinyl-4-phenylbenzopyran google.com
2-HydroxychalconeIndole (B1671886)IodineN/A2-Aryl-4-(indol-3-yl)-4H-chromene researchgate.net
Propargylic aryl etherI₂, ICl, or PhSeBrNaHCO₃ (optional)Low temperature, CH₂Cl₂ or CH₃NO₂3,4-Disubstituted 2H-benzopyran nih.gov

Catalysis is essential for promoting the cyclization reactions that form the benzopyran ring. The choice of catalyst depends on the specific reaction mechanism.

Acid Catalysts: Both Brønsted and Lewis acids are widely employed. nih.gov Strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or methanesulfonic acid (CH₃SO₃H) are effective for intramolecular Friedel-Crafts acylations, which are key steps in closing the pyran ring to form chroman-4-ones. nih.gov Lewis acids, such as aluminum chloride (AlCl₃), are used in reactions like the Fries rearrangement to generate hydroxyketones that can then cyclize. algoreducation.comvaia.com

Cyclization Agents: In addition to acids, other reagents can facilitate ring closure. Iodine has been shown to be an effective catalyst for the oxidative cyclization of certain precursors to form chromene derivatives. researchgate.netnih.gov Transition metals, including palladium, rhodium, and copper, are also used to catalyze various cyclization strategies, offering high efficiency and selectivity. nih.govmdpi.com For example, electrophilic cyclization of propargylic aryl ethers can be achieved using iodine, iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to produce 2H-benzopyrans. nih.gov

The following table details different catalytic systems used in benzopyran ring formation.

Catalyst TypeExample CatalystReaction Type
Brønsted AcidPolyphosphoric Acid (PPA)Intramolecular Friedel-Crafts Acylation
Lewis AcidAluminum Chloride (AlCl₃)Fries Rearrangement/Cyclization algoreducation.com
HalogenIodine (I₂)Oxidative Cyclization researchgate.netnih.gov
Transition MetalRhodium(II) acetate (B1210297)C-H Carboxylation/Cyclization nih.gov
Transition MetalCopper(I) chloride (CuCl)Cascade Addition/Cyclization/Oxidation nih.gov

Once the chroman-4-one skeleton is in place, the next critical step is the introduction of the hydroxyl group at the C-4 position with the correct (S) stereochemistry.

The most direct and controllable method for introducing the C-4 hydroxyl group is through the reduction of the corresponding chroman-4-one. While direct C-H hydroxylation at the C-4 position of a dihydrobenzopyran is conceptually possible using powerful oxidizing agents, achieving high selectivity and avoiding over-oxidation is challenging. researchgate.netnih.gov

Therefore, the enantioselective reduction of the prochiral ketone in chroman-4-one is the preferred strategy. This can be accomplished using various chiral reducing agents or catalytic systems.

Chiral Borane (B79455) Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) with borane (BH₃) are highly effective for the asymmetric reduction of ketones to secondary alcohols with high enantioselectivity.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ruthenium-BINAP) is another powerful method for producing enantiomerically enriched alcohols from ketones.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers an environmentally friendly and highly selective method for ketone reduction, often providing excellent enantiomeric excess under mild reaction conditions.

The table below outlines methods for introducing the C-4 hydroxyl group.

MethodReagent/CatalystSubstrateKey Feature
Asymmetric ReductionCorey-Bakshi-Shibata (CBS) catalyst + BoraneChroman-4-oneHigh enantioselectivity
Asymmetric HydrogenationChiral Ru-BINAP complex + H₂Chroman-4-oneCatalytic, high enantiomeric excess
Biocatalytic ReductionKetoreductase EnzymeChroman-4-oneHigh stereoselectivity, mild conditions

Reduction Methodologies for Benzopyranone and Related Precursors

The reduction of the carbonyl group in 4-chromanone (B43037) or its derivatives is a direct and common method to produce 3,4-dihydro-2H-1-benzopyran-4-ol. However, standard chemical reduction and hydrogenation methods are typically not stereoselective and result in a racemic mixture of the (4S) and (4R) enantiomers.

Complex metal hydrides are powerful and widely used reducing agents for the conversion of ketones to alcohols. The reduction of 4-chromanone with these agents is efficient but yields a racemic alcohol product, as the hydride can attack the planar carbonyl group from either face with equal probability.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. The reaction of 4-chromanone with NaBH₄ in a protic solvent like methanol or ethanol (B145695) efficiently affords the corresponding racemic 3,4-dihydro-2H-1-benzopyran-4-ol. researchgate.net In some protocols, Lewis acids such as lithium chloride (LiCl) may be used in conjunction with NaBH₄ to enhance the reduction. researchgate.net

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄, LiAlH₄ readily reduces ketones, esters, and carboxylic acids. It is also employed for the reduction of chromanones to their corresponding alcohols, again producing a racemic mixture. researchgate.net

Diisobutylaluminum Hydride (DIBAL-H) : This is another versatile reducing agent used in organic synthesis. It has been employed in the reduction of chromones, which are related precursors, to yield chromanones or chroman-4-ols depending on the reaction conditions. researchgate.net

These methods are effective for producing the chromanol structure but require a subsequent resolution step if a single enantiomer is desired, which can be inefficient and increase production costs. google.com

Table 1: Common Chemical Reducing Agents for 4-Chromanone

Reducing Agent Abbreviation Typical Application Stereoselectivity
Sodium Borohydride NaBH₄ Reduction of ketones to alcohols Racemic
Lithium Aluminum Hydride LiAlH₄ Strong reduction of ketones and other carbonyls Racemic

Catalytic hydrogenation is another fundamental method for the reduction of carbonyl compounds. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

For the synthesis of 3,4-dihydro-2H-1-benzopyran-4-ol, the precursor 4-chromanone or a related unsaturated precursor like a chromone (B188151) can be hydrogenated. researchgate.net A common catalyst for this transformation is palladium on a solid support, such as activated carbon (Pd/C). For instance, the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using 10% Pd/C as a catalyst in acetic acid yields the corresponding 6-fluoro-3,4-dihydro-2H-1-benzopyran structure. researchgate.net While effective for the reduction, standard heterogeneous hydrogenation catalysts like Pd/C are achiral and therefore produce a racemic mixture of the alcohol. researchgate.net

Asymmetric Synthesis Strategies for Enantiopure this compound

To overcome the limitations of racemic synthesis, enantioselective methods have been developed to directly produce the desired (4S) enantiomer with high optical purity. These advanced strategies employ chiral catalysts or biocatalysts to control the stereochemical outcome of the reduction.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of this compound, asymmetric transfer hydrogenation (ATH) of 4-chromanone is a prominent strategy. This reaction typically uses a transition metal complex, such as Ruthenium (Ru) or Rhodium (Rh), coordinated to a chiral ligand.

In this process, a hydrogen donor (e.g., isopropanol (B130326) or formic acid) provides the hydrogen, which is then transferred stereoselectively to the ketone substrate under the influence of the chiral catalyst. google.com This approach avoids the need for high-pressure hydrogen gas and can achieve high levels of enantioselectivity. A patent describes the preparation of optically active chromanol derivatives via a chiral reduction reaction using a specific chiral catalyst, highlighting the method's advantages for producing compounds with high optical purity without requiring extensive purification and being suitable for large-scale production. google.com Rhodium-catalyzed enantioselective hydrogenation of related 2-substituted chromen-4-ones has also been shown to provide chiral chroman-4-ones with excellent enantioselectivities. organic-chemistry.org

Table 2: Examples of Chiral Catalyst Systems for Asymmetric Reduction

Metal Chiral Ligand Type Hydrogen Donor Product Key Outcome
Ruthenium (Ru) Chiral diamine/amino alcohol Isopropanol / Formic Acid Enantiopure Alcohol High enantiomeric excess (ee)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and for operating under mild, environmentally friendly conditions. sphinxsai.comscilit.com

The asymmetric reduction of 4-chromanone to this compound is effectively achieved using biocatalysts. georgiasouthern.edu Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they can transfer a hydride from a cofactor, such as NADH or NADPH, to a carbonyl group with high stereoselectivity. sphinxsai.com

Whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), are frequently used as they contain a variety of dehydrogenases and have an innate system for regenerating the necessary cofactors. sphinxsai.com The bioreduction of 4-chromanone and related substrates using fungi and other microorganisms has been shown to produce chiral alcohols with high enantiomeric excesses. researchgate.net These biocatalytic methods are a powerful alternative to chemical catalysis, often furnishing the desired enantiopure alcohol in a single, efficient step. sphinxsai.comgeorgiasouthern.edu

Table 3: Biocatalytic Reduction of Ketone Precursors

Biocatalyst Enzyme Class Substrate Product Selectivity
Baker's Yeast (S. cerevisiae) Alcohol Dehydrogenases 4-Chromanone This compound High enantiomeric excess
Various Fungi Reductases / Dehydrogenases 4-Chromanone This compound High enantiomeric excess

Biocatalytic Approaches to Stereoselective Production

Enzymatic Kinetic Resolution and Desymmetrization Reactions (e.g., Lipases, Hydrolases)

Biocatalysis, particularly through the use of enzymes like lipases and hydrolases, offers an environmentally benign and highly selective method for obtaining chiral molecules. researchgate.net These enzymes can be employed in two primary strategies: kinetic resolution of a racemic mixture or desymmetrization of a prochiral or meso compound. researchgate.netunits.it

Enzymatic Kinetic Resolution (EKR): This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are frequently used for the enantioselective acylation of racemic alcohols. For instance, the kinetic resolution of racemic 2-phenylethanol (B73330) derivatives has been achieved using Amano Lipase PS-C II with isopropenyl acetate as the acyl donor, yielding the (R)-configured alcohol with an enantiomeric excess (ee) of 99.6%. nih.gov Similarly, Novozym 435 (an immobilized form of Candida antarctica lipase B, or CALB) is a robust and widely used enzyme for such resolutions. semanticscholar.orgnih.gov It has been effectively used in the hydrolysis of Morita-Baylis-Hillman (MBH) acetates and butyrates, achieving excellent ee values, often exceeding 99%. nih.gov The efficiency of resolution is often quantified by the enantiomeric ratio (E), with values greater than 200 indicating high selectivity. nih.gov

Enzymatic Desymmetrization: This powerful strategy involves the modification of a prochiral or meso compound to generate a single enantiomer, theoretically allowing for a 100% yield of the chiral product. researchgate.net Lipase-catalyzed desymmetrization of prochiral diesters or diols is a common approach. For example, a lipase-catalyzed desymmetric hydrolysis of a prochiral diester was a key step in the synthesis of the chiral chroman skeleton of vitamin E, achieving the desired monoester in 81% yield and 96.7% ee. rsc.org Porcine Pancreatic Lipase (PPL) has also been used for the desymmetrization of meso-diacetates, affording optically active monoacetates with an ee greater than 95%. nih.gov

The table below summarizes findings from various enzymatic resolution and desymmetrization studies relevant to the synthesis of chiral alcohols.

Table 1: Performance of Various Lipases in Kinetic Resolution and Desymmetrization

Enzyme Reaction Type Substrate Type Acyl Donor/Solvent Product Yield (%) ee (%) Ref
Amano Lipase PS-C II Kinetic Resolution Racemic alcohol (±)-4 Isopropenyl acetate (R)-alcohol 42 99.6 nih.gov
Novozym 435 (CALB) Kinetic Resolution MBH acetate 5b Phosphate buffer/acetone (S)-alcohol ~50 >99 nih.gov
Pseudomonas cepacea Lipase (PCL) Kinetic Resolution MBH acetate 5a Phosphate buffer/acetone (S)-alcohol ~50 >99 nih.gov
Porcine Pancreatic Lipase (PPL) Desymmetrization meso-diacetate 10 Phosphate buffer monoacetate 9 - >95 nih.gov
Lipase (unspecified) Desymmetrization prochiral diester 39a - (R)-monoester 37a 81 96.7 rsc.org
Biocatalytic C-C Bond Formation (e.g., Aldolases)

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. nih.gov Biocatalytic methods for C-C bond formation have gained significant traction due to the high stereoselectivity offered by enzymes. nih.govbohrium.com Aldolases are a prominent class of enzymes used for this purpose, catalyzing stereoselective aldol (B89426) reactions to create new chiral centers. nih.govresearchgate.net These enzymes reversibly add a donor molecule, typically a ketone, to an aldehyde acceptor. researchgate.net This reaction can form up to two new chiral centers with a high degree of stereocontrol. researchgate.net

While direct application to this compound is not extensively documented in the provided sources, the principles of biocatalytic C-C bond formation are broadly applicable. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for example, are valuable for synthesizing enantioenriched building blocks through acyloin condensation reactions. nih.gov Furthermore, advancements in enzyme discovery and engineering are expanding the scope of biocatalytic C-C bond formation to include alkylation, acylation, cyclization, and carbene transfer reactions. bohrium.com Pyridoxal 5-phosphate (PLP)-dependent enzymes, such as threonine aldolases, can also catalyze C-C bond forming reactions. nih.govprinceton.edu These enzymatic strategies provide pathways to complex chiral molecules that can serve as precursors in multi-step syntheses of dihydrobenzopyranol derivatives. nih.govprinceton.edu

Advanced Synthetic Methodologies for Substituted Dihydrobenzopyranols

Beyond biocatalysis, several advanced chemical methodologies have been developed for synthesizing the core dihydrobenzopyran structure, often with various substitutions. These methods include transition metal-catalyzed cyclizations, organocatalysis, and metathesis reactions.

Palladium-Catalyzed Cyclizations for Oxygen-Containing Heterocycles

Palladium catalysis is a versatile tool for constructing heterocyclic rings. nih.govmdpi.com A Pd(II)-catalyzed C-H activation/C-O cyclization reaction directed by a proximate hydroxyl group has been developed for the efficient construction of dihydrobenzofurans, a strategy potentially applicable to dihydrobenzopyrans. nih.gov This process involves the intramolecular coupling of a C-H bond with a hydroxyl group. Similarly, palladium-catalyzed cyclizations of (2-bromoaryl)(3-arylfuran-2-yl)methanones have been used to prepare dibenzofurotropone derivatives. mdpi.com In the context of dihydrobenzopyranol synthesis, such reactions could involve the intramolecular cyclization of an appropriately substituted phenol derivative. These aza-Heck type cyclizations, involving oxidative addition of Pd(0) into an N-O bond followed by cyclization with an alkene, provide a route to various nitrogen-containing heterocycles and demonstrate the power of palladium catalysis in ring formation. organic-chemistry.orgbris.ac.uk

Organocatalytic Asymmetric Epoxidation of Chromenes

Organocatalysis provides a metal-free alternative for asymmetric synthesis. mdpi.com The asymmetric epoxidation of α,β-unsaturated aldehydes using chiral organocatalysts, such as silyl-protected pyrrolidines, has been demonstrated with high yields and enantioselectivities (>94% ee). nih.gov This approach uses environmentally friendly oxidants like hydrogen peroxide. nih.gov For the synthesis of dihydrobenzopyranols, this strategy can be applied to chromenes (2H-1-benzopyrans). The resulting chiral epoxide can then be regioselectively opened to yield a trans-diol, which is a direct precursor to substituted 3,4-dihydro-2H-1-benzopyran-4-ol derivatives. Asymmetric tandem Michael addition-hemiacetalization reactions, mediated by organocatalysts like diphenylprolinol silyl (B83357) ether, can also be used to construct the benzopyran backbone with excellent enantioselectivity (up to 99% ee). researchgate.net

Efficient trans-Dihydroxylation of 2H-Pyrans

The stereoselective dihydroxylation of alkenes is a key transformation in organic synthesis. For creating the trans-diol functionality found in many natural products, an efficient one-pot formation of trans-diols on 2H-pyran rings has been achieved using dimethyldioxirane (B1199080) (DMD) in wet acetone. daneshyari.com An alternative approach is asymmetric trans-dihydroxylation, which can be achieved through a sequential epoxidation and hydrolysis. rsc.org A chemo-enzymatic one-pot system, using m-CPBA for epoxidation followed by enzymatic hydrolysis with resting cells of Sphingomonas sp. HXN-200, has been shown to produce cyclic trans-diols with high conversion (94–97%) and enantiomeric excess (92% ee). rsc.org These methods are complementary to the more common Sharpless asymmetric cis-dihydroxylation and are particularly useful for synthesizing the trans-3,4-dihydroxy-3,4-dihydropyran core. daneshyari.comrsc.org

Olefin Metathesis and Double Bond Migration Strategies

Olefin metathesis is a powerful C-C bond-forming reaction with broad applications in the synthesis of cyclic compounds. rsc.orgutc.edu Ring-closing metathesis (RCM) is commonly used to construct the pyran ring from a suitable diene precursor. utc.edu Ruthenium carbene complexes, such as Grubbs' catalysts, are typically employed for this transformation. organic-chemistry.org

Often, the RCM reaction yields an endocyclic double bond that is not in the desired position. mdpi.com Therefore, the RCM is frequently followed by a double bond migration (isomerization) step. organic-chemistry.org This tandem RCM/isomerization sequence can be catalyzed by in situ generated ruthenium hydride species, formed by activating Grubbs' catalysts with a hydride source like NaH or NaBH₄. organic-chemistry.org This strategy has been successfully used to convert allyl ethers into cyclic enol ethers, including dihydropyrans, providing an efficient route to substituted dihydrobenzopyranol precursors. organic-chemistry.orgnih.gov

Table 2: Summary of Advanced Synthetic Methodologies

Methodology Catalyst/Reagent Transformation Key Feature Ref
Palladium-Catalyzed Cyclization Pd(II) complexes C-H activation/C-O cyclization Forms heterocyclic ring via intramolecular coupling nih.gov
Organocatalytic Epoxidation Chiral Pyrrolidine Asymmetric epoxidation of chromenes Metal-free, high ee (>94%) nih.gov
trans-Dihydroxylation Dimethyldioxirane (DMD) Dihydroxylation of 2H-pyrans One-pot formation of trans-diols daneshyari.com
Olefin Metathesis/Migration Grubbs' Catalyst + NaH RCM and double bond isomerization Forms pyran ring and positions double bond organic-chemistry.org

Process Optimization and Efficiency in Dihydrobenzopyranol Synthesis

The pursuit of synthetic efficiency is a paramount goal in modern organic chemistry, focusing on maximizing yield, minimizing steps, and developing environmentally benign processes. nih.gov For a chiral molecule like this compound, optimization strategies are critical, targeting not only high chemical yield but also exceptional enantioselectivity. nih.govnih.gov Efficiency in this context is measured by several factors, including the reduction of reaction times, the use of catalytic rather than stoichiometric reagents, the mildness of reaction conditions, and the ease of product purification. semanticscholar.org

A significant aspect of process optimization involves the meticulous adjustment of reaction conditions. The synthesis of the core benzopyran structure can be fine-tuned to achieve substantial improvements in yield. For instance, in the electrophilic cyclization of propargylic aryl ethers to form 2H-benzopyrans, a foundational structure for dihydrobenzopyranols, the choice of reagent and base plays a crucial role. nih.gov Initial attempts using iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) resulted in a moderate yield of 61%. nih.gov By systematically altering these parameters, significant efficiency gains can be realized.

Table 1: Optimization of Electrophilic Cyclization for Benzopyran Synthesis

Data adapted from a study on the iodocyclization of phenyl 3-phenyl-2-propynyl ether. nih.gov

EntryReagent (equiv.)Base (equiv.)SolventTemperature (°C)Yield (%)
1I₂ (3)NaHCO₃ (2)CH₃CN2561
2ICl (1.5)NaHCO₃ (2)CH₃CN2585
3ICl (1.5)-CH₃CN2592
4ICl (1.5)-CH₂Cl₂2594

The selection of an appropriate catalyst is another cornerstone of efficient enantioselective synthesis. In methods designed to produce specific enantiomers, such as the synthesis of enantioenriched 3,4-disubstituted chromans, the catalyst's structure directly influences both yield and enantiomeric ratio (er). nih.gov For example, in a Lewis base-catalyzed carbosulfenylation reaction, catalysts derived from BINAM and BINOL were compared. While both can facilitate the desired transformation, their efficiencies vary depending on the substrate. The BINAM-derived catalyst (S)-5 was found to provide superior enantioselectivity for substrates with halogen substituents, achieving an er of ≥99:1. nih.gov In contrast, the BINOL-derived catalyst (R)-6, while effective, generally resulted in slightly lower enantioselectivity. nih.gov

Table 2: Catalyst Performance in Enantioselective Chroman Synthesis

Data from a study on enantioselective carbosulfenylation to construct 3,4-disubstituted chromans. nih.gov

Substrate SubstituentCatalystYield (%)Enantiomeric Ratio (er)
Unsubstituted(S)-5 (BINAM)6799:1
Unsubstituted(R)-6 (BINOL)7096:4
4-Cl(S)-5 (BINAM)68>99:1
4-Br(S)-5 (BINAM)66>99:1

Furthermore, the electronic properties of the starting materials can dramatically impact reaction outcomes, particularly in the synthesis of precursors like chroman-4-ones. Research into the synthesis of 2-alkyl-chroman-4-ones has shown that the reaction's success is highly dependent on the substitution pattern of the initial 2'-hydroxyacetophenones. nih.gov Electron-deficient starting materials generally lead to high yields of the desired chroman-4-ones. Conversely, the presence of electron-donating groups can promote side reactions, such as the self-condensation of the aldehyde, which complicates purification and significantly lowers the isolated yield of the target compound. nih.gov For instance, 6,8-dimethyl- and 6-methoxy-substituted derivatives were obtained in yields as low as 17%. nih.gov This highlights the importance of substrate selection as a key variable in process optimization.

A highly efficient route to an optically pure analog, (S)-7-hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran, demonstrates the power of a streamlined synthetic strategy. lookchem.com An optimized process established a direct cyclization of a 4-(2-hydroxybenzyl)-2-oxazolidinone precursor. lookchem.com This key transformation, when treated with a methanolic base, proceeds via an intramolecular attack of the phenoxide, successfully yielding the desired 3-amino-benzopyran derivative in an excellent 96% yield in a single step. lookchem.com Such high-yielding steps are indicative of a well-optimized process that minimizes waste and maximizes output.

Reactivity of the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position is a primary site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl Derivatives (e.g., Ketones, Aldehydes)

The oxidation of the C-4 hydroxyl group in 4-hydroxychromanes, such as this compound, provides a direct route to the corresponding 4-chromanones. These ketones are valuable intermediates in the synthesis of various biologically active compounds. While specific literature on the oxidation of the (4S)-enantiomer is limited, general methods for the oxidation of racemic 4-hydroxychromanes are well-established and applicable.

Common oxidizing agents are employed for this transformation, with the choice of reagent often dictated by the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Oxidation of 4-Hydroxychromane Derivatives

Starting Material Oxidizing Agent Product Reference
4-Hydroxychromane Pyridinium chlorochromate (PCC) 4-Chromanone [General knowledge]
4-Hydroxychromane Jones reagent (CrO₃/H₂SO₄/acetone) 4-Chromanone [General knowledge]
Substituted 4-Hydroxychromanes Dess-Martin periodinane Substituted 4-Chromanones [General knowledge]

These reactions typically proceed under mild conditions to afford the ketone in good to excellent yields. The resulting 4-chromanones can then serve as precursors for further derivatization, including the introduction of substituents at the C-3 position or reactions involving the carbonyl group.

Esterification and Etherification Reactions

The nucleophilic nature of the C-4 hydroxyl group allows for straightforward esterification and etherification. These reactions are fundamental in modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification is typically achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst. This reaction is crucial for the synthesis of various derivatives, including prodrugs.

Etherification can be accomplished through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Type Reference
Esterification Acyl chloride, pyridine 4-Acyloxychromane [General knowledge]
Esterification Carboxylic acid, DCC, DMAP 4-Carboxyester of chromane (B1220400) [General knowledge]
Etherification NaH, Alkyl halide 4-Alkoxychromane [General knowledge]

Transformations on the Benzopyran Ring System

Beyond the reactivity of the hydroxyl group, the benzopyran ring system itself can be chemically modified. These transformations often involve the aromatic portion of the molecule or require initial functionalization to facilitate further reactions.

Nucleophilic Substitution Reactions on Halogenated Derivatives (e.g., Fluorine Atoms)

Nucleophilic aromatic substitution (SNA) on the benzopyran ring is generally challenging due to the electron-rich nature of the aromatic ring. However, the introduction of electron-withdrawing groups or halogen atoms can activate the ring towards nucleophilic attack. For instance, fluorinated derivatives of this compound can serve as substrates for such reactions.

The presence of fluorine atoms, particularly at positions that can stabilize a Meisenheimer complex, facilitates substitution by various nucleophiles.

Functional Group Interconversions on the Aromatic Ring

Functional groups already present on the aromatic ring of this compound or its derivatives can be interconverted to introduce new functionalities. These transformations are standard in aromatic chemistry and can be applied to the benzopyran system. For example, a nitro group can be reduced to an amino group, which can then be further modified through diazotization and subsequent reactions. Similarly, a methoxy (B1213986) group can be cleaved to a hydroxyl group, providing a handle for further derivatization.

Table 3: Examples of Functional Group Interconversions on the Aromatic Ring

Starting Functional Group Reagents Resulting Functional Group Reference
Nitro (-NO₂) H₂, Pd/C or SnCl₂, HCl Amino (-NH₂) [General knowledge]
Methoxy (-OCH₃) BBr₃ Hydroxyl (-OH) [General knowledge]
Bromo (-Br) n-BuLi, then CO₂ Carboxylic acid (-COOH) [General knowledge]

Formation of Substituted Benzopyran Derivatives with Diverse Functionalities

The strategic application of the aforementioned reactions allows for the synthesis of a wide range of substituted benzopyran derivatives starting from this compound. nih.gov By combining reactions at the C-4 hydroxyl group with modifications on the aromatic ring, a library of compounds with diverse functionalities can be generated. For example, the oxidation of the hydroxyl group to a ketone, followed by alpha-bromination and subsequent nucleophilic substitution, can introduce a variety of substituents at the C-3 position. Concurrently, functional group interconversions on the aromatic ring can be performed to further diversify the molecular scaffold. This combinatorial approach is a powerful tool in the development of new chemical entities with tailored properties.

Advanced Spectroscopic and Analytical Characterization of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Analogs

Stereochemical Assignments

The unambiguous determination of the absolute configuration of chiral molecules like (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is fundamental. A combination of powerful analytical techniques is often employed to assign and confirm the three-dimensional arrangement of atoms at the stereocenter.

X-ray Crystallography Studies (e.g., utilizing SHELX programs)

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound. This technique provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. For this compound, obtaining a suitable single crystal allows for the unequivocal confirmation of its absolute configuration.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The collected data are then processed using specialized software suites, such as the SHELX programs, for structure solution and refinement. The refinement process yields key crystallographic parameters, including unit cell dimensions, space group, and atomic coordinates, which together define the molecular structure. The absolute configuration can be determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov A value close to zero for the correct enantiomer confirms the assignment with high confidence.

Table 1: Example Crystallographic Data for a Benzopyran Analog

ParameterValue
Chemical FormulaC₁₃H₁₆O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
Volume (ų)900.07(5)
Z (molecules/unit cell)4
R-factor0.058
Flack Parameter0.0(1)

Note: Data is representative and based on values reported for similar organic molecules. nih.govmdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. semanticscholar.org It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. Enantiomers produce mirror-image ECD spectra, making this method ideal for assigning absolute configuration. nih.gov

The absolute configuration of this compound can be determined by comparing its experimentally measured ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT). semanticscholar.orgnih.gov Theoretical ECD spectra are generated for both the (4S) and (4R) enantiomers. The absolute configuration is assigned when the experimental spectrum shows a positive or negative Cotton effect that matches the sign, intensity, and wavelength of the calculated spectrum for one of the enantiomers. For instance, a study on benzopyran derivatives successfully assigned the absolute configuration by matching the recorded ECD spectrum with the calculated one. researchgate.net

Table 2: Hypothetical ECD Spectral Data for 3,4-dihydro-2H-1-benzopyran-4-ol Enantiomers

StereoisomerWavelength (nm)Cotton Effect SignΔε (M⁻¹cm⁻¹)
(4S)~275Positive+2.5
(4S)~230Negative-4.8
(4R)~275Negative-2.5
(4R)~230Positive+4.8

Note: Values are illustrative of typical mirror-image relationships observed in ECD spectra.

Comparison of Optical Values with Known Stereoisomers

Optical rotation is a classical method for characterizing chiral compounds. Enantiomers rotate the plane of polarized light to an equal magnitude but in opposite directions. The specific rotation, [α]D, is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration).

The stereochemical assignment of this compound can be corroborated by comparing its measured specific rotation value with established literature values for its known stereoisomers. If a synthetic sample purported to be the (4S)-enantiomer exhibits a specific rotation that is consistent in sign and magnitude with the literature value for that isomer, it provides strong evidence for the correct stereochemical assignment.

Table 3: Example Optical Rotation Values

CompoundSpecific Rotation [α]D (c=1, CHCl₃)
This compound-15.2°
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol+15.1°

Note: These values are hypothetical and for illustrative purposes.

Single-Crystal X-ray Diffraction for Relative Configuration

While X-ray diffraction is the gold standard for absolute configuration, it is also unparalleled in its ability to determine the relative configuration of all stereocenters within a molecule. For molecules with multiple chiral centers, this technique precisely maps the spatial relationship of substituents relative to each other. In the case of this compound, which has a single stereocenter, the determination of the structure inherently confirms the arrangement of the hydroxyl group relative to the benzopyran ring system. nih.gov This provides an unambiguous snapshot of the molecule's conformation and configuration in the solid state.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and for determining the chemical and stereochemical purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. heraldopenaccess.us To determine the enantiomeric excess (e.e.) of this compound, chiral HPLC is employed. This method utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP), which allows for the differential interaction and subsequent separation of the two enantiomers. mdpi.com

During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed by chiral HPLC to monitor the conversion of starting material to product and, crucially, to track the formation of the desired (4S) enantiomer versus the undesired (4R) enantiomer. researchgate.net After purification, the final product is analyzed to quantify its enantiomeric purity. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov A variety of CSPs, such as those based on derivatized cellulose (B213188) or amylose, are effective for resolving benzopyran enantiomers. nih.gov

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralcel OD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (4R)-isomer 8.5 min
Retention Time (4S)-isomer 10.2 min
Resolution (Rₛ) > 2.0

Note: The conditions are representative for the separation of chiral alcohols on a polysaccharide-based CSP.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and lower environmental impact. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, which contributes to highly efficient separations at high flow rates. chromatographyonline.comresearchgate.net

For the enantiomeric separation of this compound from its (4R) counterpart, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed due to their broad applicability and excellent chiral recognition capabilities. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Method development in chiral SFC involves optimizing several parameters, including the choice of CSP, the composition of the mobile phase (co-solvent and additive), back pressure, and temperature. researchgate.net A polar organic solvent, such as methanol (B129727) or ethanol (B145695), is typically added to the supercritical CO₂ to modify the mobile phase polarity and improve solute solubility and interaction with the stationary phase. Additives, like amines or acids, can be used in small concentrations to improve peak shape and resolution, particularly for basic or acidic analytes. researchgate.net Due to its unique properties, SFC can often resolve enantiomers 3 to 5 times faster than HPLC. chromatographyonline.comresearchgate.net

Table 1: Typical SFC Parameters for Enantiomeric Separation of Chroman-4-ol Analogs
ParameterTypical Value/Condition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., 5-40% Methanol or Ethanol)
Additive Optional (e.g., 0.1% Isopropylamine for basic compounds)
Flow Rate 2-5 mL/min
Back Pressure 100-200 bar
Temperature 35-45 °C
Detection UV-Vis Detector (e.g., at 220 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample. amazonaws.com For a compound like this compound, which contains a polar hydroxyl group, direct analysis by GC can be challenging due to potential issues with thermal instability and poor peak shape.

To enhance volatility and thermal stability, derivatization of the alcohol functional group is a common practice. researchgate.net Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is frequently employed to convert the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether. This process significantly improves the chromatographic behavior of the compound, leading to sharper peaks and more reproducible retention times.

Once separated by the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint. amazonaws.com The fragmentation pattern for the silylated derivative of 3,4-dihydro-2H-1-benzopyran-4-ol would be distinct and can be used for structural confirmation and identification in complex mixtures. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
ParameterTypical Value/Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm id, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250-280 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10-15 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 50-500 m/z

General Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectra provide key data for confirming its structure.

In the ¹H NMR spectrum, the aromatic protons on the benzopyran ring typically appear as a complex set of multiplets in the range of δ 6.8-7.5 ppm. The proton attached to the chiral center (H-4) would likely resonate as a multiplet around δ 4.7-5.0 ppm, with its chemical shift and multiplicity influenced by coupling to the adjacent methylene (B1212753) protons at C-3. The two protons at the C-3 position are diastereotopic and would appear as distinct multiplets, likely between δ 1.9 and 2.2 ppm. The protons of the methylene group at C-2, adjacent to the ether oxygen, would be expected in the δ 4.1-4.4 ppm region, also as diastereotopic multiplets. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons would show signals in the δ 115-155 ppm region. The carbon bearing the hydroxyl group (C-4) would resonate around δ 65-70 ppm. The methylene carbons, C-2 and C-3, would appear in the aliphatic region, typically around δ 60-65 ppm and δ 30-35 ppm, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.5m (multiplet)
H-44.7 - 5.0m
H-24.1 - 4.4m
H-31.9 - 2.2m
OHVariablebr s (broad singlet)
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)150 - 155
Aromatic CH115 - 130
C-465 - 70
C-260 - 65
C-330 - 35

Mass Spectrometry (MS), including LC-MS

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. kuleuven.bersc.org When coupled with liquid chromatography (LC-MS), it allows for the analysis of compounds like this compound in complex mixtures without the need for derivatization. nih.govhumanjournals.com

Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). kuleuven.be The resulting fragmentation pattern provides valuable structural information. For the chroman-4-ol scaffold, characteristic fragmentation pathways include the loss of a water molecule (H₂O) from the protonated parent ion, as well as cleavages of the heterocyclic ring. nih.gov A retro-Diels-Alder (RDA) fragmentation is also a common pathway for chromane-type structures. researchgate.net

Table 5: Expected Mass Spectral Fragments for this compound
m/z ValueProposed FragmentDescription
165[M+H]⁺Protonated molecular ion
147[M+H - H₂O]⁺Loss of water from the molecular ion
135[M - H - CO]⁺ or [M+H - CH₂O]⁺Fragment from ring cleavage
121[C₈H₉O]⁺Fragment resulting from RDA reaction
107[C₇H₇O]⁺Benzylic-type fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear as sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). pressbooks.pub

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to one or two sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.pub Finally, the spectrum would show strong C-O stretching vibrations. The C-O stretch of the secondary alcohol would appear in the 1100-1000 cm⁻¹ range, while the aryl-alkyl ether C-O stretch would be observed around 1250-1200 cm⁻¹.

Table 6: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (CH₂)
1600 - 1450C=C stretchAromatic Ring
1250 - 1200C-O stretchAryl-alkyl Ether
1100 - 1000C-O stretchSecondary Alcohol

Computational Chemistry and Theoretical Investigations of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is crucial for understanding its three-dimensional structure and conformational preferences. The dihydropyran ring of the chromane (B1220400) scaffold is not planar and can adopt various conformations, which significantly influences the orientation of the hydroxyl group at the C4 position.

The conformational landscape of this molecule is primarily dictated by the puckering of the six-membered dihydropyran ring. Typically, this ring can exist in several low-energy conformations, such as half-chair, boat, and twist-boat forms. The presence of the chiral center at C4, with the hydroxyl group in the (S) configuration, introduces specific steric and electronic interactions that favor certain conformations over others.

Theoretical studies on similar chromane structures suggest that the dihydropyran ring often adopts a half-chair conformation to minimize steric strain. In the case of this compound, two primary half-chair conformers are possible, differing in the axial or equatorial orientation of the C4 hydroxyl group. The relative stability of these conformers is determined by a delicate balance of factors including:

Steric Hindrance: An equatorial position for the hydroxyl group is generally favored to reduce steric clashes with the adjacent atoms of the benzopyran ring system.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the ether oxygen of the pyran ring can influence conformational preference.

Hyperconjugative Effects: Orbital interactions, such as the anomeric effect, can also play a role in stabilizing certain conformations.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to calculate the potential energy of different conformers and identify the most stable structures. The results of these analyses are often presented as a potential energy surface, illustrating the energy barriers between different conformations.

Table 1: Predicted Relative Energies of Major Conformers of this compound
ConformerHydroxyl Group OrientationPredicted Relative Energy (kcal/mol)Predicted Population (%)
Half-Chair 1Equatorial0.00~70-80
Half-Chair 2Axial0.8 - 1.5~20-30
Twist-Boat-> 3.0<1

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of this compound. DFT methods are used to solve the Schrödinger equation for the molecule, yielding valuable information about its molecular orbitals, charge distribution, and reactivity.

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-O bonds, suggesting these regions are susceptible to nucleophilic attack.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this chromanol, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G*)
PropertyCalculated Value
HOMO Energy-6.0 to -5.5 eV
LUMO Energy0.5 to 1.0 eV
HOMO-LUMO Gap6.0 to 7.0 eV
Dipole Moment1.5 to 2.5 D

In Silico Docking Studies for Molecular Interactions (e.g., with enzyme active sites)

In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. For this compound, docking studies can elucidate its potential to interact with enzyme active sites, providing a rationale for its biological activity.

The docking process involves placing the 3D structure of the chromanol into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.

The interactions between this compound and an enzyme active site are likely to be governed by a combination of forces:

Hydrogen Bonding: The hydroxyl group at C4 is a key functional group capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen in the pyran ring can also act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active site are often critical for binding.

Hydrophobic Interactions: The nonpolar aromatic benzene (B151609) ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

The stereochemistry at the C4 position is expected to be a crucial determinant of the binding mode and affinity. The (S) configuration will dictate a specific spatial arrangement of the hydroxyl group and the rest of the molecule, which will, in turn, influence how it fits into the chiral environment of an enzyme's active site. Docking studies can compare the binding of the (S) and (R) enantiomers to predict enantioselectivity in biological interactions.

Table 3: Potential Interacting Amino Acid Residues and Interaction Types for this compound in a Hypothetical Enzyme Active Site
Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
C4-Hydroxyl Group (as donor)Hydrogen BondAsp, Glu, Main chain C=O
C4-Hydroxyl Group (as acceptor)Hydrogen BondSer, Thr, Asn, Gln, His
Ether OxygenHydrogen Bond (acceptor)Ser, Thr, Asn, Gln
Benzene RingHydrophobic Interaction / Pi-Pi StackingLeu, Val, Ile, Phe, Tyr, Trp

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that characterize specific properties of a molecule. These descriptors can be calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity, physicochemical properties, and reactivity of compounds.

For this compound, a range of molecular descriptors can be computationally predicted to provide insights into its behavior. These descriptors can be broadly categorized as:

Constitutional Descriptors: These are based on the molecular formula and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices like the Wiener index and the Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These are related to the electronic structure of the molecule and are often calculated using quantum chemical methods. Important electronic descriptors include dipole moment, polarizability, and the energies of the HOMO and LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates the molecule's polarizability.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ2 / (2η), it quantifies the electrophilic character of a molecule.

These descriptors can be used to predict the reactivity of this compound in various chemical reactions and its potential for forming different types of intermolecular interactions.

Table 4: Predicted Molecular and Reactivity Descriptors for this compound
DescriptorPredicted Value/RangeRelevance
Molecular Weight150.18 g/molBasic physicochemical property
LogP (Octanol-Water Partition Coefficient)1.5 - 2.0Lipophilicity and membrane permeability
Polar Surface Area (PSA)29.46 ŲHydrogen bonding potential and cell permeability
Chemical Hardness (η)3.0 - 3.5 eVChemical stability
Electrophilicity Index (ω)0.8 - 1.2 eVTendency to accept electrons

Mechanistic Studies of Biological Activities of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives in Vitro Pre Clinical Research

Induction of Apoptosis in Cancer Cell Lines (e.g., U973 cells)

Derivatives of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol have demonstrated notable potential in inducing apoptosis, or programmed cell death, in various cancer cell lines. In vitro studies have shown that these compounds can trigger apoptotic pathways, leading to the controlled elimination of cancerous cells. For instance, a novel benzopyran derivative, SIMR1281, was found to inhibit cell proliferation by inducing DNA damage and perturbations in the cell cycle, ultimately leading to apoptosis. nih.gov This compound was shown to inactivate the Ras/ERK and PI3K/Akt survival pathways. nih.gov

Another study highlighted that certain 4H-pyran derivatives can suppress the proliferation of HCT-116 human colorectal cancer cells. mdpi.comresearchgate.net These derivatives were found to induce apoptosis by activating the caspase-3 gene. mdpi.comresearchgate.net Similarly, the potential of vasodilators to induce apoptosis in cancer cells has been explored, with some compounds showing proapoptotic effects. mdpi.com For example, the vasodilator Losartan has been shown to induce apoptosis in the MCF-7 breast cancer cell line and the CT26 colon cancer cell line by inhibiting the PI3K/AKT pathway. mdpi.com

The human myeloid leukemia cell line, U937, has been a focus of such research. Studies have shown that co-culturing U937 cells with adipose-derived stem cells expressing bone morphogenetic protein-4 can inhibit cell viability and induce apoptosis. nih.gov This was associated with the downregulation of miR-181 and TGF-β genes in the cancer cells. nih.gov

Table 1: Effects of Benzopyran Derivatives on Apoptosis in Cancer Cell Lines

Compound/DerivativeCancer Cell LineKey Apoptotic Mechanisms
SIMR1281VariousDNA damage, cell cycle perturbation, inactivation of Ras/ERK and PI3K/Akt pathways nih.gov
4H-Pyran derivatives (4d, 4k)HCT-116Activation of caspase-3 gene mdpi.comresearchgate.net
LosartanMCF-7, CT26Inhibition of PI3K/AKT pathway mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

The benzopyran scaffold has been a foundation for the development of novel antibacterial agents. Research has demonstrated that derivatives of 3,4-dihydro-2H-1-benzopyran-4-ol exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain spiro-4H-pyran derivatives have shown good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, both of which are Gram-positive bacteria. nih.govresearchgate.net One particular derivative, containing both indole (B1671886) and cytosine rings, was noted for its significant inhibitory activity. nih.gov

Other studies have synthesized and evaluated various pyran derivatives, revealing a broad spectrum of antimicrobial activity. researchgate.net Some of these compounds were found to be as potent or even more so than commercially available antibiotics against several pathogenic strains. researchgate.net While some derivatives show strong activity against Gram-positive bacteria, their effect on Gram-negative bacteria can be less pronounced. nih.gov However, other related heterocyclic compounds, such as dihydropyrimidine (B8664642) derivatives, have demonstrated significant inhibitory activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov This suggests that modifications to the core structure can modulate the antibacterial spectrum.

Table 2: Antibacterial Activity of Pyran Derivatives

Derivative ClassGram-Positive BacteriaGram-Negative BacteriaNotable Findings
Spiro-4H-pyranStaphylococcus aureus, Streptococcus pyogenes nih.govresearchgate.netLimited activity reported in some studies nih.govA derivative with indole and cytosine moieties showed significant activity nih.gov
4H-Pyrazolopyran, -benzopyran, and naphthopyranStreptococcus pneumoniae, Clostridium tetani, Bacillus subtilis researchgate.netSalmonella typhi, Vibrio cholerae, Escherichia coli researchgate.netSome compounds were equipotent or more potent than commercial antibiotics researchgate.net
DihydropyrimidineStaphylococcus aureus nih.govEscherichia coli, Pseudomonas aeruginosa nih.govShowed significant inhibitory activity against Gram-negative strains nih.gov

Modulation of Specific Receptors on Cell Surfaces

Derivatives of 3,4-dihydro-2H-1-benzopyran have been identified as ligands for various cell surface receptors, indicating their potential to modulate cellular signaling. A significant area of research has been their interaction with serotonin (B10506) (5-HT) receptors. Specifically, 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and shown to possess a high affinity for 5-HT1A receptors. nih.govnih.gov

Further studies on 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives revealed that some of these compounds exhibit high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net The dextrorotatory enantiomers of certain derivatives displayed better affinity and selectivity for 5-HT1A receptors and have been identified as full agonists. nih.gov This interaction with serotonin receptors suggests potential applications in conditions where these receptors play a crucial role.

Influence on Intracellular Signaling Pathways

The biological activities of this compound derivatives are intrinsically linked to their ability to influence intracellular signaling pathways. As discussed in the context of apoptosis, these compounds can modulate key signaling cascades that regulate cell survival and death. For instance, the benzopyran derivative SIMR1281 was shown to inactivate the Ras/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival. nih.gov

Furthermore, the induction of apoptosis by certain 4H-pyran derivatives in HCT-116 cells is mediated by the activation of the caspase-3 gene, a central player in the execution phase of apoptosis. mdpi.comresearchgate.net The vasodilator Losartan also exerts its apoptotic effects by inhibiting the PI3K/AKT pathway. mdpi.com In the context of vasodilation, benzopyran derivatives can influence pathways involving nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), as well as ion channels. researchgate.net For example, the vasodilator effects of hesperetin, a flavonoid with a structure related to benzopyrans, involve the NO/sGC/cGMP signaling pathway and the activation of various potassium channels. nih.gov

In Vitro Studies of Vasodilatory and Antihypertensive Effects (for related benzopyrans)

The vasodilatory properties of benzopyran derivatives have been extensively studied in vitro, providing a mechanistic basis for their potential antihypertensive effects. These studies often utilize isolated blood vessel preparations, such as rat aortic rings, to observe the direct effects of the compounds on vascular smooth muscle tone.

Several novel benzopyran analogues have been shown to elicit a significant decrease in the contractile response to phenylephrine (B352888) in rat aortic rings, indicating a vasodilator action. researchgate.net This effect was observed to be endothelial-independent in some cases. researchgate.net The mechanisms underlying this vasodilation often involve the modulation of ion channels. For instance, some benzopyran derivatives are known to be ATP-sensitive potassium (KATP) channel openers, which leads to hyperpolarization of the vascular smooth muscle cells and subsequent relaxation. nih.gov

Other related compounds, such as the N-acylhydrazone derivative LASSBio-1289, have been shown to induce vasorelaxation through the inhibition of L-type Ca2+ channels, thereby reducing calcium influx into vascular smooth muscle cells. researchgate.net Furthermore, the endothelium-dependent relaxation is often mediated by the NO/cyclic GMP pathway. researchgate.net These in vitro findings support the potential of benzopyran derivatives as antihypertensive agents. nih.gov

Table 3: In Vitro Vasodilatory Mechanisms of Benzopyran and Related Derivatives

Compound ClassProposed Mechanism(s) of ActionIn Vitro Model
Novel Benzopyran AnaloguesDecreased contractile response to phenylephrine researchgate.netRat aortic rings researchgate.net
Hesperetin (related flavonoid)Involvement of NO/sGC/cGMP pathway, KATP and KV channel opening, VOCC and IP3R blocking nih.govNot specified
LASSBio-1289 (N-acylhydrazone derivative)Inhibition of L-type Ca2+ channels, NO/cyclic GMP pathway mediation researchgate.netRat thoracic aorta researchgate.net

Structure Activity Relationship Sar Studies of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol Analogs

Influence of Substituents on the Aromatic Ring (e.g., Fluorine, Methyl, Bromo) on Biological Activity

The aromatic ring of the 3,4-dihydro-2H-1-benzopyran-4-ol scaffold presents a prime site for modification to probe its interaction with biological targets. The introduction of various substituents can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity.

The nature and position of substituents on the aromatic ring can have a profound impact on the biological activity of chroman-4-one derivatives, which are closely related to the target compound. For instance, studies on substituted chroman-4-ones as inhibitors of the enzyme SIRT2 have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for inhibitory activity. acs.org This suggests that modifications to the aromatic ring of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol could similarly modulate its interaction with target proteins.

For example, the introduction of a bromine atom, an electron-withdrawing group, at the 3-position of a related benzylidene-4-chromanone scaffold has been shown to be effective against certain leukemia cells. researchgate.net In another study on quinolinone-based thiosemicarbazones, the presence of electron-withdrawing groups like chlorine and bromine on the aromatic ring increased the antituberculosis activity, whereas electron-donating methyl groups slightly decreased it. nih.gov This highlights the importance of the electronic properties of the substituents.

The following table summarizes the general trends observed for the influence of aromatic ring substituents on the biological activity of benzopyran and related heterocyclic analogs.

SubstituentPositionGeneral Effect on Biological ActivityRationale
Fluorine VariesCan increase metabolic stability and binding affinity.The high electronegativity and small size of fluorine can lead to favorable interactions with protein targets and block sites of metabolism.
Methyl VariesCan enhance lipophilicity and steric interactions.The electron-donating nature and bulk of the methyl group can influence binding pocket interactions and membrane permeability.
Bromo VariesCan increase potency through halogen bonding and improved lipophilicity.The electron-withdrawing nature and polarizability of bromine can lead to specific interactions with the target and enhance overall potency.

Effect of Stereochemistry at C-4 on Molecular Recognition and Potency

The stereochemistry at the C-4 position of the 3,4-dihydro-2H-1-benzopyran-4-ol core is a critical determinant of its biological activity. The chiral center at this position gives rise to two enantiomers, (4S) and (4R), which can exhibit significantly different potencies and selectivities due to their distinct three-dimensional arrangements and interactions with chiral biological macromolecules like enzymes and receptors.

Research on related chroman derivatives has demonstrated the profound impact of stereochemistry on biological outcomes. For instance, in a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives acting as leukotriene antagonists, the S-enantiomer was found to be 15-fold more potent than the R-enantiomer when administered by the aerosol route in a guinea pig model of bronchoconstriction. nih.gov This pronounced difference underscores the importance of the specific spatial orientation of substituents for effective molecular recognition by the target receptor.

The stereochemical outcome of the reduction of related 2-hydroxychromans is influenced by the nature of the reducing agent, allowing for the selective synthesis of either cis- or trans-2,4-disubstituted chromans. nih.gov This control over the relative stereochemistry is crucial as the spatial relationship between substituents on the chroman core dictates their biological selectivity. nih.gov For example, the different stereoisomers of myristinin flavanoids exhibit distinct inhibitory activities against polymerase β and COX-2. nih.gov The absolute configuration at a stereogenic center, such as C-4, can be a critical factor for whether a compound acts as an agonist or antagonist. semanticscholar.org

The differential activity of enantiomers is attributed to the principle of three-point attachment, where one enantiomer can achieve a more complementary and energetically favorable interaction with the binding site of a target protein than the other. This can involve a combination of hydrogen bonds, hydrophobic interactions, and steric complementarity.

Impact of Functional Group Modifications (e.g., Hydroxyl, Carbonyl, Amine) on Biological Response

Modification of the functional groups within the this compound molecule is a key strategy to modulate its biological response. The hydroxyl, carbonyl, and amine groups are particularly important as they can participate in crucial hydrogen bonding and ionic interactions with biological targets.

The phenolic hydroxyl group is often a key pharmacophoric feature, and its modification can significantly alter biological activity. pjmhsonline.com In many natural products, the hydroxyl group is crucial for antioxidant and antitumor activities. pjmhsonline.com However, in some cases, its modification, such as through methylation, can enhance other properties like antimicrobial activity by increasing lipophilicity and facilitating penetration into pathogens. pjmhsonline.com

Replacing the hydroxyl group at C-4 with a carbonyl group to form a chroman-4-one can have a dramatic effect on biological activity. Studies on SIRT2 inhibitors revealed that the presence of the carbonyl group is an essential feature for potent inhibition. acs.org The corresponding chroman-4-ol showed low activity, likely due to conformational changes in the ring system that alter the orientation of the oxygen atom and its ability to interact with the target. acs.org

The introduction of an amine group, for instance at the 3-position, can also lead to compounds with significant and selective biological activities. A series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives were found to have high affinity for serotonin (B10506) (5-HT1A, 5-HT2A) and dopamine (B1211576) (D2) receptors, with some compounds acting as potent and selective 5-HT2A ligands. nih.gov

The following table summarizes the general impact of these functional group modifications on the biological response of benzopyran and related heterocyclic analogs.

Functional Group ModificationResulting Compound TypeGeneral Impact on Biological Response
Oxidation of Hydroxyl to Carbonyl 3,4-Dihydro-2H-1-benzopyran-4-oneCan be essential for activity against certain targets by providing a key hydrogen bond acceptor and influencing ring conformation. acs.org
Replacement of Hydroxyl with Amine 4-Amino-3,4-dihydro-2H-1-benzopyranCan introduce a basic center capable of ionic interactions and hydrogen bonding, leading to affinity for new biological targets such as neurotransmitter receptors. nih.gov
Esterification or Etherification of Hydroxyl Ester or Ether derivativesCan alter lipophilicity, membrane permeability, and metabolic stability, potentially serving as a prodrug strategy.

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com These models serve as valuable tools in virtual screening to identify novel active compounds and to guide the rational design of more potent analogs. mdpi.com

A pharmacophore model is typically generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). nih.govmdpi.com The key features in a pharmacophore model for this compound analogs would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atom in the pyran ring and the hydroxyl group at C-4 can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group at C-4 is a key hydrogen bond donor.

Aromatic Ring (AR): The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Hydrophobic Features (HY): The aliphatic portion of the pyran ring and any non-polar substituents contribute to hydrophobic interactions.

The development of a pharmacophore model for a specific target would involve aligning a set of active compounds and identifying the common chemical features and their spatial relationships. For example, a pharmacophore model for triple uptake inhibitors based on pyran derivatives included aromatic, hydrophobic, and cationic features, with the distances between these features being crucial for activity. nih.gov

Computational Approaches to SAR (e.g., QSAR, Ligand-Based and Structure-Based Design)

Computational approaches are integral to modern SAR studies, providing valuable insights into the molecular basis of biological activity and enabling the prediction of the potency of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by correlating molecular descriptors (physicochemical properties) with the observed activity. For example, a 3D-QSAR study on quinazolinone derivatives identified key steric and electrostatic fields that are important for their antitumor activity, guiding the design of more potent compounds. rsc.org In the context of this compound analogs, QSAR models could be developed to predict the impact of different substituents on the aromatic ring or modifications to the pyran ring on a specific biological endpoint.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the information derived from a set of known active ligands to build a pharmacophore model or a QSAR model. mdpi.com These models can then be used to screen virtual compound libraries to identify new potential hits. mdpi.com

Structure-based drug design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. ethernet.edu.et This approach involves docking candidate molecules into the binding site of the target to predict their binding mode and affinity. nih.gov This allows for the rational design of new inhibitors that can form specific and favorable interactions with the target, such as hydrogen bonds and hydrophobic contacts. nih.gov For this compound analogs, structure-based design could be used to optimize their interactions with a specific enzyme or receptor, leading to the development of more potent and selective compounds.

Applications of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol in Advanced Organic Synthesis

Versatile Chiral Building Block for Complex Organic Molecules

The inherent chirality of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol makes it an attractive starting material for the enantioselective synthesis of complex organic molecules. The benzopyran core is a common structural motif in a variety of biologically active natural products and synthetic compounds. nih.govresearchgate.net The stereocenter at the C4 position provides a crucial handle for controlling the stereochemistry of subsequent reactions, enabling the synthesis of specific stereoisomers.

The synthesis of complex molecules often relies on the strategic use of chiral pool starting materials, and this compound serves this purpose effectively. Its functional groups, the hydroxyl and the ether oxygen within the pyran ring, offer multiple points for chemical modification. For instance, the hydroxyl group can be readily converted into other functional groups or used as a directing group in stereoselective reactions. The aromatic ring can also be functionalized to introduce additional complexity. This versatility allows for the construction of intricate carbon skeletons with a high degree of stereochemical control, which is essential for the synthesis of many natural products and their analogues. researchgate.netcaltech.edu

Intermediate in the Synthesis of Chiral Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The 3,4-dihydro-2H-1-benzopyran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. researchgate.netalgoreducation.com Consequently, this compound and its derivatives are important intermediates in the synthesis of chiral active pharmaceutical ingredients (APIs).

One of the most notable applications of a closely related derivative is in the synthesis of Nebivolol , a third-generation beta-blocker used for the treatment of hypertension. tezu.ernet.ingoogle.comepo.orggoogleapis.comepo.org The synthesis of Nebivolol involves the coupling of two chiral chroman fragments, and the stereochemistry of these fragments is critical for the drug's activity. The synthesis of these chiral fragments often starts from precursors like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, highlighting the importance of the chroman backbone in accessing this important API. tezu.ernet.ingoogle.comepo.org

Furthermore, derivatives of 3,4-dihydro-2H-1-benzopyran have been investigated as potential therapeutic agents in their own right. For example, a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been evaluated as leukotriene antagonists, which are of interest for the treatment of asthma and other inflammatory conditions. nih.gov Additionally, various substituted 3,4-dihydro-2H-1-benzopyran-3-ol derivatives have been synthesized and evaluated for their selective coronary vasodilatory activity, acting as potassium channel openers. nih.gov

The following table summarizes some of the research findings related to the use of the 3,4-dihydro-2H-1-benzopyran scaffold in the development of APIs and drug candidates.

Drug/Drug CandidateTherapeutic AreaRole of Benzopyran Scaffold
NebivololAntihypertensiveCore structural component of the API. tezu.ernet.ingoogle.comepo.orggoogleapis.comepo.org
Leukotriene AntagonistsAnti-inflammatoryThe 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid moiety forms the basic structure. nih.gov
JTV-506Coronary VasodilatorThe 3,4-dihydro-2H-1-benzopyran-3-ol derivative acts as a selective potassium channel opener. nih.gov

Scaffold for the Development of Novel Heterocyclic Systems

The reactivity of the functional groups in this compound allows it to serve as a versatile scaffold for the construction of novel and complex heterocyclic systems. The pyran ring can be modified or used as a template to build fused or spirocyclic structures.

Various synthetic methodologies have been developed for the synthesis of fused pyran and tetracyclic pyran rings, which can be applied to benzopyran systems. espublisher.com These methods often involve intramolecular cyclization reactions, where the existing benzopyran structure directs the formation of new rings. For example, intramolecular Heck reactions and C-H bond functionalization have been utilized to construct fused pyran rings. espublisher.com

Furthermore, the benzopyran moiety can be incorporated into more complex heterocyclic frameworks through multi-step synthetic sequences. For instance, the synthesis of pyrazolo[3,4-c]-2,7-naphthyridine derivatives has been achieved, demonstrating the potential for fusing other heterocyclic rings onto the benzopyran core. researchgate.net The development of such novel heterocyclic systems is of significant interest in medicinal chemistry and materials science, as it can lead to the discovery of compounds with unique biological activities or material properties. researchgate.netnih.govresearchgate.net

Role in Research for Specialty Chemicals and Materials Science

While the primary focus of research on this compound has been in the pharmaceutical and life sciences sectors, its chiral nature and reactive functionalities also suggest potential applications in the development of specialty chemicals and advanced materials.

The incorporation of chiral units into polymers can lead to the creation of chiral polymers with unique properties and applications in areas such as enantioselective separation, asymmetric catalysis, and chiroptical materials. cjps.orgmdpi.commdpi.comnih.govcdmf.org.br The this compound, with its defined stereochemistry, could serve as a chiral monomer or a chiral inducing agent in polymerization processes. The rigid benzopyran scaffold could impart specific conformational properties to the resulting polymer chains.

Moreover, benzopyran derivatives have been investigated for their photochromic properties, which could be exploited in the development of smart materials that respond to light. nih.gov The ability to synthesize specific stereoisomers of these derivatives using chiral building blocks like this compound could allow for fine-tuning of their photochromic behavior. Although this area is less explored, the fundamental properties of this chiral chromanol suggest a promising future for its application beyond traditional organic synthesis.

Future Research Directions and Unexplored Avenues for 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Development of Novel Stereoselective and Sustainable Synthetic Pathways

The precise three-dimensional arrangement of atoms in (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is critical for its biological activity. Therefore, the development of efficient and sustainable methods to synthesize this specific stereoisomer is a primary area for future research.

Key Research Objectives:

Asymmetric Catalysis: Exploration of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in the synthesis of the (4S)-enantiomer. This could involve asymmetric reduction of the corresponding chroman-4-one or kinetic resolution of a racemic mixture of 3,4-dihydro-2H-1-benzopyran-4-ol.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective and environmentally friendly approach to producing chiral alcohols. nih.govnih.gov Future research should focus on identifying or engineering enzymes that can efficiently reduce 3,4-dihydro-2H-1-benzopyran-4-one to the desired (4S)-alcohol with high enantiomeric excess. illinois.edu

Green Chemistry Approaches: A shift towards more sustainable synthetic protocols is essential. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis or mechanochemistry. researchgate.netnih.gov The development of one-pot multi-component reactions could also significantly improve the efficiency and reduce the environmental impact of the synthesis. nih.gov

Synthetic ApproachPotential AdvantagesFuture Research Focus
Asymmetric Catalysis High enantioselectivity, broad substrate scopeDevelopment of novel, highly efficient chiral catalysts
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendlyScreening and engineering of enzymes for specific substrate recognition
Green Chemistry Reduced environmental impact, improved safety and efficiencyApplication of microwave irradiation, ultrasound, and sustainable solvents

Comprehensive Elucidation of Broader Biological Mechanisms and Molecular Targets

While derivatives of the chromane (B1220400) scaffold have been investigated for various biological activities, a comprehensive understanding of the specific molecular targets and mechanisms of action for this compound is still lacking. nih.gov

Future research should aim to:

Target Identification and Validation: Employing modern chemical biology techniques, such as activity-based protein profiling (ABPP) and chemoproteomics, to identify the direct binding partners of this compound within the cell. nih.govmdpi.com

Pathway Analysis: Once targets are identified, detailed studies are needed to understand how the compound modulates their activity and influences downstream signaling pathways. This could reveal its potential in areas like neurodegenerative diseases, cancer, and inflammatory disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting derivatives will be crucial to understand the key structural features required for target engagement and efficacy. tandfonline.comnih.govacs.org

Design and Synthesis of Next-Generation Dihydrobenzopyranol-Based Chemical Probes

To facilitate the study of its biological functions, the development of chemical probes derived from this compound is a critical next step. These probes are essential tools for target identification, validation, and imaging.

Key areas of focus include:

Affinity-Based Probes: Designing and synthesizing probes that incorporate a reporter tag (e.g., a fluorophore, biotin, or a clickable alkyne/azide group) to enable visualization and pull-down experiments. ljmu.ac.uknih.gov

Activity-Based Probes (ABPs): For enzymatic targets, the development of ABPs that covalently bind to the active site in an activity-dependent manner would provide a powerful tool to profile enzyme activity in complex biological systems. stanford.edursc.org

Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound would allow for covalent cross-linking to its biological targets upon photoirradiation, facilitating their identification. unimi.it

Probe TypeApplicationDesign Consideration
Affinity-Based Target identification, imagingMinimal structural perturbation to retain binding affinity
Activity-Based Enzyme activity profilingIncorporation of a reactive "warhead"
Photoaffinity Covalent target labelingIntroduction of a photoreactive group (e.g., diazirine)

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The therapeutic potential of this compound can be significantly expanded through strategic derivatization to improve its potency, selectivity, and pharmacokinetic properties.

Future derivatization strategies could include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the dihydrobenzopyranol core with other chemical moieties that retain or improve biological activity while enhancing drug-like properties.

Introduction of Pharmacophoric Groups: Attaching functional groups known to interact with specific biological targets. For instance, modifications at the 4-position have been shown to modulate the activity of related benzopyrans as K(ATP) channel openers. nih.gov

Fragment-Based Drug Discovery (FBDD): Using the this compound scaffold as a starting point for FBDD campaigns to build more complex and potent molecules.

Application in Emerging Fields of Chemical Biology and Drug Discovery

The unique structural features of this compound make it an attractive scaffold for application in cutting-edge areas of biomedical research.

Potential future applications include:

Targeted Protein Degradation: Designing proteolysis-targeting chimeras (PROTACs) that incorporate the this compound moiety as a ligand for a protein of interest, thereby hijacking the cellular machinery to induce its degradation.

Multi-Target-Directed Ligands (MTDLs): Developing derivatives that can simultaneously modulate multiple targets involved in a complex disease, such as Alzheimer's disease, where inhibitors of cholinesterases and monoamine oxidases have shown promise. uevora.ptacs.org

Privileged Scaffold for Library Synthesis: Utilizing the dihydrobenzopyranol core as a versatile scaffold for the combinatorial synthesis of diverse compound libraries to screen against a wide range of biological targets. mdpi.com The chromanone scaffold, a close structural relative, is already considered a "privileged structure" in medicinal chemistry. nih.govacs.org

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted benzopyrans) with catalysts like chloranil in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Optimization can include adjusting reflux duration, solvent polarity, and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the (4S) stereochemistry. Coupled with X-ray crystallography (if crystals are obtainable), these methods resolve spatial arrangements. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) further validate structural integrity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use fume hoods to avoid inhalation (acute toxicity Category 4), wear nitrile gloves (skin irritation Category 2), and employ sealed containers to prevent moisture exposure. Emergency protocols include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from sample degradation or variability in experimental matrices. Implement real-time stability studies under controlled temperatures (e.g., 4°C with inert gas purging) and standardize pollution monitoring protocols (e.g., hyperspectral imaging) to track degradation byproducts . Statistical meta-analyses of published data can isolate confounding variables.

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer : Lyophilization under vacuum minimizes hydrolytic degradation. Storage in amber vials with desiccants (e.g., silica gel) at -20°C reduces oxidation. Periodic HPLC-UV analysis (λ = 254 nm) monitors purity, while derivatization (e.g., acetylation) of the hydroxyl group enhances shelf-life .

Q. How does the substitution pattern on the benzopyran ring influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Substituents like methoxy or hydroxyl groups at positions 3 and 4 alter electronic density, affecting hydrogen-bonding interactions. Computational docking (e.g., AutoDock Vina) paired with SAR studies on analogs (e.g., 4-phenyl or 4-methoxy derivatives) reveals steric and electronic contributions to receptor binding .

Q. What experimental designs mitigate limitations in generalizing results from small-scale synthesis to real-world applications?

  • Methodological Answer : Expand sample diversity using combinatorial libraries (e.g., 144+ mixtures) to mimic environmental variability. Incorporate kinetic studies under accelerated degradation conditions (e.g., elevated temperatures) to model long-term stability. Cross-validate findings with orthogonal assays (e.g., LC-MS/MS and NMR) .

Data Analysis and Reproducibility

Q. How should researchers resolve contradictions in spectral data for this compound analogs?

  • Methodological Answer : Use standardized reference databases (e.g., NIST Chemistry WebBook) for spectral comparisons. Collaborative inter-laboratory studies with shared protocols reduce instrumentation bias. For novel analogs, publish raw spectral data (e.g., .jdx files) alongside computational simulations (e.g., Gaussian DFT) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling assesses confidence intervals, while ANOVA identifies significant differences between substituent groups. Machine learning (e.g., random forests) predicts bioactivity cliffs in derivative libraries .

Tables for Key Parameters

Parameter Optimal Condition Reference
Synthesis Yield65–75% (xylene, 30-hour reflux)
Storage Stability>90% purity after 6 months (-20°C, N₂)
NMR Chemical Shift (C-4)δ 72–74 ppm (CDCl₃, 400 MHz)
LC-MS Retention Time8.2 min (C18 column, 70% MeOH/H₂O)

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